molecular formula C19H14F4 B14238543 Naphthalene, 1-fluoro-6-propyl-2-(3,4,5-trifluorophenyl)- CAS No. 247924-99-8

Naphthalene, 1-fluoro-6-propyl-2-(3,4,5-trifluorophenyl)-

Cat. No.: B14238543
CAS No.: 247924-99-8
M. Wt: 318.3 g/mol
InChI Key: CBXGVGSJJIJMHL-UHFFFAOYSA-N
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Description

Naphthalene, 1-fluoro-6-propyl-2-(3,4,5-trifluorophenyl)- is a complex organic compound with the molecular formula C19H14F4 . This compound is characterized by the presence of a naphthalene ring substituted with fluorine, propyl, and trifluorophenyl groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 1-fluoro-6-propyl-2-(3,4,5-trifluorophenyl)- typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing specialized equipment to ensure precise control over reaction conditions. The use of organoboron reagents and palladium catalysts is common in these processes .

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 1-fluoro-6-propyl-2-(3,4,5-trifluorophenyl)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions may produce various halogenated derivatives .

Scientific Research Applications

Naphthalene, 1-fluoro-6-propyl-2-(3,4,5-trifluorophenyl)- is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which Naphthalene, 1-fluoro-6-propyl-2-(3,4,5-trifluorophenyl)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, depending on the context of its application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated naphthalene derivatives and trifluorophenyl-substituted compounds. Examples include:

Uniqueness

What sets Naphthalene, 1-fluoro-6-propyl-2-(3,4,5-trifluorophenyl)- apart is its specific substitution pattern, which imparts unique chemical properties and reactivity. This makes it particularly valuable in specialized research and industrial applications .

Properties

CAS No.

247924-99-8

Molecular Formula

C19H14F4

Molecular Weight

318.3 g/mol

IUPAC Name

1-fluoro-6-propyl-2-(3,4,5-trifluorophenyl)naphthalene

InChI

InChI=1S/C19H14F4/c1-2-3-11-4-6-14-12(8-11)5-7-15(18(14)22)13-9-16(20)19(23)17(21)10-13/h4-10H,2-3H2,1H3

InChI Key

CBXGVGSJJIJMHL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1)C(=C(C=C2)C3=CC(=C(C(=C3)F)F)F)F

Origin of Product

United States

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